Amiquinsin hydrochloride
Overview
Description
Amiquinsin hydrochloride is a chemical compound known for its pharmacological properties, particularly its antihypertensive effects. It is chemically described as 4-amino-6,7-dimethoxyquinoline hydrochloride monohydrate. This compound has been studied extensively in both rats and humans, revealing significant insights into its metabolism and biological activity .
Scientific Research Applications
Amiquinsin hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other quinoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound’s effects on biological systems are studied to understand its mechanism of action and potential therapeutic uses.
Medicine: this compound is investigated for its antihypertensive properties and potential use in treating cardiovascular diseases.
Industry: The compound is used in the development of pharmaceuticals and as a reference material in quality control processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amiquinsin hydrochloride involves the reaction of 4-amino-6,7-dimethoxyquinoline with hydrochloric acid to form the hydrochloride salt. The reaction typically requires controlled conditions to ensure the purity and yield of the final product. The process involves several steps, including the protection and deprotection of functional groups, as well as purification techniques such as recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and safety of the produced compound .
Chemical Reactions Analysis
Types of Reactions: Amiquinsin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the quinoline ring, potentially altering the biological activity of the compound.
Substitution: Substitution reactions, particularly on the amino and methoxy groups, can lead to the formation of new compounds with varied effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes .
Major Products:
Mechanism of Action
The mechanism of action of amiquinsin hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the cardiovascular system, where it exerts its antihypertensive effects by modulating the activity of certain enzymes and receptors. The compound’s effects are mediated through pathways involving the regulation of blood pressure and vascular resistance .
Comparison with Similar Compounds
Quinoline: A basic structure similar to amiquinsin hydrochloride but without the amino and methoxy groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinidine: An antiarrhythmic agent with a quinoline backbone.
Uniqueness: this compound is unique due to its specific functional groups, which confer its antihypertensive properties. The presence of amino and methoxy groups on the quinoline ring distinguishes it from other quinoline derivatives and contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
6,7-dimethoxyquinolin-4-amine;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH.H2O/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2;;/h3-6H,1-2H3,(H2,12,13);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWVFNYHDZZWDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221425 | |
Record name | Amiquinsin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7125-70-4 | |
Record name | Amiquinsin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amiquinsin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMIQUINSIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ270U8Z9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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